Neurotensin (9-13)

Description

Properties

IUPAC Name |

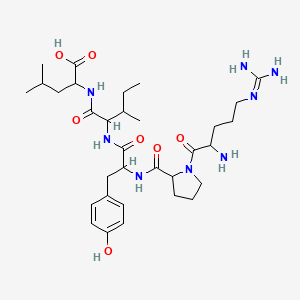

2-[[2-[[2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52N8O7/c1-5-19(4)26(29(44)38-24(31(46)47)16-18(2)3)39-27(42)23(17-20-10-12-21(41)13-11-20)37-28(43)25-9-7-15-40(25)30(45)22(33)8-6-14-36-32(34)35/h10-13,18-19,22-26,41H,5-9,14-17,33H2,1-4H3,(H,37,43)(H,38,44)(H,39,42)(H,46,47)(H4,34,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFISQWLBSTJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Molecular Pharmacology and Receptor Interactions of Neurotensin 9 13

Neurotensin (B549771) Receptor Subtype Binding Profiles

Neurotensin mediates its physiological effects through three distinct receptor subtypes: NTS1, NTS2, and NTS3 (also known as Sortilin 1). guidetopharmacology.org The affinity and selectivity of Neurotensin (9-13) for these receptors are critical determinants of its biological activity.

Affinity and Selectivity for Neurotensin Receptor Type 1 (NTS1)

Research has consistently demonstrated that Neurotensin (9-13) binds to the Neurotensin Receptor Type 1 (NTS1) with low affinity. pnas.orgmpg.de This characteristic has led to its frequent use in experimental settings as a low-affinity control or spectroscopic reference compound to study the binding and conformational changes of higher-affinity ligands like Neurotensin (8-13). pnas.orgmpg.de The removal of the Arginine residue at position 8, which is present in the high-affinity Neurotensin (8-13) fragment, is a key factor contributing to this dramatic reduction in binding affinity at NTS1. unibas.it The positively charged side chains of both Arginine residues at positions 8 and 9 in Neurotensin (8-13) are considered crucial for high-affinity binding to NTS1. unibas.itnih.gov

Affinity and Selectivity for Neurotensin Receptor Type 2 (NTS2)

Detailed binding affinity data for Neurotensin (9-13) at the Neurotensin Receptor Type 2 (NTS2) is less prevalent in the literature compared to NTS1. The focus of structure-activity relationship studies for NTS2 ligands has predominantly been on modifications of the Neurotensin (8-13) fragment. Full-length Neurotensin exhibits a lower affinity for NTS2 (Ki of 2-5 nM) compared to NTS1. guidetopharmacology.org Given that the Arg8 residue is important for the binding of Neurotensin (8-13) analogues to NTS2, it is inferred that the shorter Neurotensin (9-13) fragment also possesses a weak affinity for this receptor subtype. unibas.it The development of selective NTS2 ligands often involves modifications at various positions of the Neurotensin (8-13) sequence to decrease NTS1 affinity while retaining or enhancing NTS2 binding. researchgate.netresearchgate.net

Interactions with Neurotensin Receptor Type 3 (NTS3/Sortilin)

Neurotensin Receptor Type 3 (NTS3), also identified as Sortilin, is structurally distinct from the G protein-coupled receptors NTS1 and NTS2, featuring a single transmembrane domain. guidetopharmacology.orgcore.ac.uk NTS3/Sortilin is involved in intracellular protein trafficking and can function as a co-receptor, notably forming complexes with NTS1 to modulate its signaling pathways, such as MAP kinase activation. core.ac.uknih.gov While NTS3/Sortilin participates in the broader scope of neurotensin signaling, specific studies detailing the direct binding affinity or functional interaction of the Neurotensin (9-13) fragment with NTS3/Sortilin are not extensively documented. The receptor's primary interactions have been characterized with the full-length neurotensin peptide.

Comparative Binding Affinities of Neurotensin (9-13) versus Neurotensin (8-13) and Full-Length Neurotensin

The binding affinities of neurotensin and its C-terminal fragments reveal a clear structure-activity relationship. The C-terminal hexapeptide, Neurotensin (8-13), is widely recognized as the minimal sequence required for high-affinity binding and activation of neurotensin receptors, exhibiting potency comparable to the full-length peptide at NTS1. unibas.itnih.govnih.gov In stark contrast, the removal of the N-terminal arginine (Arg8) to form the pentapeptide Neurotensin (9-13) results in a significant loss of affinity, particularly at the NTS1 receptor.

| Compound | NTS1 Affinity (Ki) | NTS2 Affinity (Ki) | Key Structural Feature |

|---|---|---|---|

| Full-Length Neurotensin | High (0.1-0.4 nM) | Moderate (2-5 nM) | Full 13-amino acid sequence |

| Neurotensin (8-13) | High (sub-nanomolar to low nanomolar) | Low to moderate nanomolar | C-terminal hexapeptide including Arg8 |

| Neurotensin (9-13) | Low | Very Low / Undocumented | C-terminal pentapeptide lacking Arg8 |

Structural Conformation of Neurotensin (9-13) upon Receptor Association

The conformation of a ligand when free in solution versus when it is bound to its receptor provides critical insights into the mechanism of molecular recognition and activation.

Ligand Conformation in Receptor-Bound State

Solid-state Nuclear Magnetic Resonance (NMR) studies have indicated that Neurotensin (9-13) in its solid phase remains largely unstructured. pnas.org This lack of a defined pre-organized structure is consistent with its low binding affinity.

This contrasts sharply with the behavior of the high-affinity fragment, Neurotensin (8-13). While also disordered and unstructured when free in solution, Neurotensin (8-13) undergoes a significant conformational rearrangement upon binding to NTS1. pnas.orgmpg.dempg.de In the receptor-bound state, Neurotensin (8-13) adopts a defined, linear β-strand conformation. pnas.orgmpg.de Other models propose that the backbone of the Arg9-Pro10-Tyr11-Ile12 portion within the bound Neurotensin (8-13) forms a Type I β-turn or a proline type I turn. nih.govelsevierpure.com This induced-fit mechanism, where the peptide transitions from a disordered to a structured state upon receptor interaction, is fundamental to its high-affinity binding and subsequent receptor activation. nih.gov The inability of the shorter Neurotensin (9-13) fragment to effectively adopt this specific bound conformation, likely due to the absence of the critical Arg8 residue, explains its poor interaction with the receptor.

Conformational Rearrangements during Receptor Activation

The activation of the neurotensin receptor 1 (NTSR1) by neurotensin and its fragments, including Neurotensin (9-13), is a dynamic process characterized by significant conformational rearrangements within the receptor structure. This process is initiated by the binding of the agonist to the orthosteric binding pocket, which triggers a cascade of structural changes, ultimately leading to the activation of intracellular signaling pathways. The binding of the C-terminal fragments of neurotensin, such as NT(8-13), which shares the key recognition motifs with Neurotensin (9-13), has been shown to follow an induced-fit mechanism. nih.gov This model posits that the initial binding of the ligand to the receptor induces subsequent conformational changes, rather than the ligand selecting a pre-existing active conformation of the receptor. nih.govplos.org

Upon binding of an agonist, NTSR1 transitions from an inactive state to an active conformation capable of engaging G-proteins. A hallmark of this activation is the outward movement of transmembrane helix 6 (TM6) and a smaller outward displacement of transmembrane helix 5 (TM5). nih.govnih.gov These movements create a cavity on the intracellular side of the receptor, which is essential for the binding of the G-protein. nih.gov Cryo-electron microscopy (cryo-EM) studies have provided high-resolution snapshots of these conformational changes. For instance, in the presence of an agonist and the G-protein Gi1, the cytoplasmic end of TM6 is displaced by approximately 6.5 Å compared to the inactive state. nih.gov When NTSR1 is in complex with β-arrestin 1, an even larger outward movement of TM6 of about 10.9 Å has been observed, with a concomitant 5.0 Å movement of TM5. nih.gov

| Transmembrane Helix | Displacement upon Gi1 Binding (Å) | Displacement upon β-arrestin 1 Binding (Å) |

|---|---|---|

| TM5 | ~4.5 | 5.0 |

| TM6 | ~6.5 | 10.9 |

Further detailed structural studies have revealed that the NTSR1-Gi1 complex can exist in at least two distinct major conformations, termed the "canonical" (C) state and the "non-canonical" (NC) state. nih.govresearchgate.neth1.co The C state is similar to other observed GPCR-G protein complexes and is considered a fully active conformation. nih.gov In contrast, the NC state exhibits features of both active and inactive conformations and is hypothesized to represent an intermediate state along the G-protein activation pathway. nih.govh1.coresearchgate.net In the NC state, the G-protein is rotated by approximately 45 degrees relative to its position in the C state. nih.gov Molecular dynamics simulations suggest that the transition from the NC state to the C state is a crucial step for efficient G-protein activation and subsequent GDP release. nih.gov

The conformational dynamics are not limited to the receptor alone. While the neurotensin fragment is largely disordered in solution, upon binding to NTSR1, it adopts a more defined β-strand conformation. acs.org Specifically, the C-terminal four residues are buried deep within the orthosteric pocket of the receptor. acs.org The dynamics of specific amino acid side chains within the bound peptide, such as Tyrosine 11, are also thought to be critical for triggering the transition of the receptor from an inactive to an active state. acs.org

| Conformational State | Key Structural Features | Proposed Functional Role |

|---|---|---|

| Non-Canonical (NC) State | Exhibits features of both active and inactive conformations. G-protein is rotated ~45° relative to the C state. | Intermediate state in the G-protein activation pathway. |

| Canonical (C) State | Fully active conformation, similar to other GPCR-G protein complexes. | State competent for efficient G-protein activation and signaling. |

Iii. Structure Activity Relationship Sar Studies and Analog Development for Neurotensin 9 13

Design and Synthesis Methodologies for Neurotensin (B549771) (9-13) Analogues

The development of potent and stable Neurotensin (9-13) analogues relies on sophisticated chemical synthesis techniques that allow for precise modifications of the peptide structure.

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing Neurotensin (9-13) and its analogues. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is commonly employed. nih.govunibas.it This method involves building the peptide chain sequentially while it is anchored to a solid resin support. The synthesis is typically carried out using automated peptide synthesizers. google.com Amide bond formation is facilitated by coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA). nih.gov Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, often using a trifluoroacetic acid (TFA)-based cocktail. unibas.it

To overcome the inherent instability of the native peptide, various chemical strategies are employed to modify the backbone and amino acid side chains. Enzymatic degradation of neurotensin fragments primarily occurs at the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² bonds. nih.govacs.org Strategies to protect these sites include:

Incorporation of Unnatural Amino Acids: Replacing natural amino acids with synthetic ones can enhance stability and modulate receptor affinity and selectivity. researchgate.net

Backbone Modifications: Alterations to the peptide backbone, such as N-methylation or the introduction of reduced peptide bonds (pseudopeptide bonds), can provide resistance to protease cleavage. nih.govresearchgate.net

Cyclization: Creating cyclic analogues can introduce conformational rigidity, which may lead to higher receptor affinity and stability. biosyn.com

These modifications are crucial for developing analogues that retain biological activity while exhibiting improved pharmacokinetic properties. researchgate.net

Impact of Amino Acid Substitutions on Receptor Binding and Agonist Activity

The specific amino acid residues at each position of the Neurotensin (9-13) fragment play distinct roles in receptor interaction and signal transduction. Modifying these positions has been a key strategy in developing analogues with desired pharmacological profiles.

Position 9, occupied by Arginine in the native sequence, is important for receptor recognition. acs.org SAR studies have explored substituting this basic residue. The replacement of Arginine with Lysine (Lys) or Diaminobutyric acid (Dab) has been investigated. acs.orggoogle.com For instance, the analogue [Dab⁹]NT⁸⁻¹³ has been synthesized and studied to understand its interaction with receptor surfaces. acs.org The rationale behind these substitutions is to maintain a positive charge, which is often crucial for receptor binding, while potentially altering the size, geometry, and hydrogen bonding capacity of the side chain to fine-tune receptor affinity and selectivity. nih.gov Pentapeptide analogues of NT(9-13) have been developed that include either Lysine or diaminobutyric acid at position 9. google.com

The Proline (Pro) at position 10 and Tyrosine (Tyr) at position 11 are considered essential for the biological activity of neurotensin. acs.orgelsevierpure.com

Proline at Position 10: This residue is critical for inducing a reverse-turn conformation in the peptide backbone. elsevierpure.com This specific conformation is believed to be the bioactive structure that correctly orients the other key residues for optimal interaction with the neurotensin receptors. elsevierpure.com

Tyrosine at Position 11: The aromatic side chain of Tyr¹¹ is crucial for receptor binding and activation. elsevierpure.com Molecular dynamics simulations have shown that the Tyr¹¹ side chain is highly mobile and can exist in at least two different conformational states (rotamers) when bound to the NTS₁ receptor. nih.govnih.gov This flexibility appears to be a requirement for receptor activation, as restricting its movement can lead to analogues that bind to the receptor but fail to activate it, thus acting as antagonists. nih.govnih.gov The phenolic hydroxyl group of Tyr¹¹ is also involved in hydrogen bonding with the receptor. nih.govacs.org

Given the critical role of Tyr¹¹, this position has been a primary target for modification with D-amino acids and a wide array of unnatural amino acids to enhance stability and modulate receptor selectivity, particularly towards the NTS₂ receptor. acs.org

D-Amino Acids: The introduction of D-amino acids, such as D-Tryptophan (D-Trp), at position 11 has been shown to increase the peptide's half-life and selectivity towards the NTS₂ receptor. frontiersin.org However, substitutions with D-isomers can also dramatically decrease binding affinity at the NTS₁ receptor. frontiersin.orgnih.gov

Unnatural Aromatic Amino Acids:

D-3,2-naphthyl-alanine (D-Nal): Pentapeptide NT(9-13) analogues incorporating D-3,2-naphthyl-alanine at position 11 have been described. google.com

D-neo-Tryptophan: This modification has also been incorporated into NT(9-13) analogues. google.comgoogleapis.com

1,2,3,4-tetrahydroisoquinoline (Tic): The conformationally restricted Tyr surrogate, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has been used to probe the importance of Tyr¹¹ flexibility. acs.org Specifically, analogues containing 6-hydroxy-Tic ((6-OH)Tic) and 7-hydroxy-Tic ((7-OH)Tic) have been synthesized. acs.org Replacement of Tyr¹¹ with (6-OH)Tic resulted in a significant loss of NTS₁ binding affinity, thereby increasing selectivity for the NTS₂ receptor. acs.orgresearchgate.net This modification, when combined with other stabilizing substitutions, produced potent and NTS₂-selective analgesics. acs.org

Dmt (2',6'-dimethyl-tyrosine): The incorporation of Dmt at position 11 generally reduces binding affinity at NTS₁, leading to enhanced NTS₂ selectivity. acs.orgfrontiersin.orgacs.org

m-Tyr (meta-Tyrosine): Similar to Dmt and (6-OH)Tic, substituting Tyr¹¹ with m-Tyr leads to reduced affinity for NTS₁ while maintaining good affinity for NTS₂, resulting in NTS₂-selective compounds. acs.org

The table below summarizes the effects of various substitutions at position 11 on receptor binding affinity.

| Original Residue | Position | Substitution | Effect on Receptor Binding |

| Tyrosine | 11 | D-Tryptophan (D-Trp) | Increases NTS₂ selectivity; dramatic loss of NTS₁ affinity. frontiersin.org |

| Tyrosine | 11 | D-3,2-naphthyl-alanine | Incorporated into NT(9-13) analogues. google.com |

| Tyrosine | 11 | D-neo-Tryptophan | Incorporated into NT(9-13) analogues. google.com |

| Tyrosine | 11 | (6-OH)Tic | Significant loss of NTS₁ affinity; increased NTS₂ selectivity. acs.orgacs.org |

| Tyrosine | 11 | Dmt | Reduced NTS₁ affinity; good NTS₂ affinity, leading to NTS₂ selectivity. acs.org |

| Tyrosine | 11 | m-Tyr | Reduced NTS₁ affinity; good NTS₂ affinity, leading to NTS₂ selectivity. acs.org |

Role of Position 12 Modifications (e.g., tert-Leucine)

Position 12, naturally occupied by Isoleucine (Ile), is located near a key proteolytic cleavage site (Tyr¹¹-Ile¹²). Modifications at this position have been explored to enhance the stability of neurotensin analogs against enzymatic degradation.

One of the most effective modifications is the substitution of Ile¹² with the bulky, non-natural amino acid tert-Leucine (Tle). This substitution has proven beneficial for increasing enzymatic stability without negatively impacting receptor affinity or biological activity. acs.org The steric hindrance provided by the tert-butyl group of Tle shields the adjacent peptide bond from peptidases. For instance, the replacement of Ile¹² with Tle¹² is a frequently used strategy to prevent C-terminal degradation in analogs designed for PET imaging and other therapeutic applications. google.com

Furthermore, the incorporation of a Tle residue at position 12 has been observed to slightly improve the binding selectivity of analogs toward the neurotensin receptor subtype 2 (NTS2). electronicsandbooks.com This subtle shift in selectivity, combined with the significant increase in metabolic stability, makes the Ile¹² to Tle¹² substitution a cornerstone in the design of more robust neurotensin analogs. In one study, the combination of N-methylation at Arg⁸ and the replacement of Ile¹² by Tle¹² resulted in analogs with plasma half-lives exceeding 48 hours while retaining high NTS1 receptor affinity.

In contrast, substituting Ile¹² with other β-branched residues like Valine or cyclohexylglycine has been shown in some macrocyclic contexts to significantly impair binding affinity for NTS2. nih.gov This highlights the specific and advantageous nature of the tert-Leucine modification at this position.

Table 1: Effect of Position 12 Modification on NTS1 Receptor Affinity

| Compound | Sequence | Modification | NTS1 Kᵢ (nM) |

|---|---|---|---|

| NT(8-13) | Arg-Arg-Pro-Tyr-Ile-Leu | None | 0.8 - 1.0 |

| Analog 1 | Arg-Arg-Pro-Tyr-Tle -Leu | Ile¹² → Tle¹² | ~18 |

| Analog 2 | N-Me-Arg⁸-Arg⁹-Pro-Tyr-Tle -Leu | N-Me-Arg⁸, Ile¹² → Tle¹² | < 2 |

| Analog 3 | Arg⁸-N-Me-Arg⁹-Pro-Tyr-Tle -Leu | N-Me-Arg⁹, Ile¹² → Tle¹² | < 2 |

This table is interactive. Click on headers to sort.

Engineering Receptor Subtype Selectivity in Neurotensin (9-13) Analogues

Neurotensin exerts its effects through two primary G protein-coupled receptors, NTS1 and NTS2. While both are implicated in analgesia, NTS1 activation is also associated with side effects like hypothermia and hypotension. acs.orgnih.gov This has driven the development of analogs with selectivity for either NTS1 or NTS2 to isolate desired therapeutic effects.

Strategies for Enhanced NTS1 Affinity and Efficacy

The C-terminal hexapeptide NT(8-13) binds to the NTS1 receptor with high affinity. Strategies to further enhance this affinity and improve efficacy often focus on increasing metabolic stability and optimizing interactions within the NTS1 binding pocket.

Key strategies include:

N-terminal Modifications: The positively charged residues at positions 8 and 9 (Arg⁸, Arg⁹) are crucial for NTS1 binding. Modifications such as N-methylation of either Arg⁸ or Arg⁹ have been shown to be highly favorable. For example, combining N-methylation at Arg⁸ with a Tle¹² substitution results in analogs with very high NTS1 affinity (Kᵢ < 2 nM) and exceptional plasma stability.

C-terminal Modifications: As discussed, replacing Ile¹² with Tle¹² is a common strategy that preserves high NTS1 affinity while boosting stability. Additionally, replacing Leu¹³ with trimethylsilylalanine (TMSAla) has been shown to enhance binding affinity for both NTS1 and NTS2 by improving hydrophobic interactions within the receptor binding pocket.

Backbone Modifications: Introducing a reduced peptide bond between Lys⁸-Lys⁹ (replacing the original Arg⁸-Arg⁹) can increase stability. When combined with other modifications, such as D-Trp¹¹ and TMSAla¹³, this strategy was found to be beneficial for NTS1 binding affinity. acs.org

These strategies often yield dual NTS1/NTS2 agonists with high potency, but specific combinations can subtly favor NTS1. The primary goal is often to create a potent, stable agonist where high NTS1 affinity is retained or enhanced.

Development of NTS2-Selective Ligands

Developing NTS2-selective ligands is a major goal for creating analgesics devoid of NTS1-mediated side effects. acs.orgnih.gov SAR studies have conclusively identified position 11, the Tyrosine (Tyr) residue, as the critical determinant for NTS1/NTS2 selectivity. acs.orgnih.gov

Molecular dynamics simulations have revealed that the Tyr¹¹ side chain interacts with a basic residue (Arg²¹²) in the NTS1 receptor but an acidic residue (Glu¹⁷⁹) in the NTS2 receptor. acs.org Exploiting this difference is the foundation of NTS2-selective design.

Key strategies include:

Tyr¹¹ Substitution: Replacing Tyr¹¹ with amino acids that can favorably interact with NTS2's Glu¹⁷⁹ while disrupting the interaction with NTS1's Arg²¹² is highly effective.

Basic Residues: Introducing a basic residue like Lysine (Lys) at position 11 leads to a substantial loss of NTS1 affinity while maintaining or improving NTS2 affinity, resulting in significant NTS2 selectivity. acs.org

Cyclic Surrogates: Replacing Tyr¹¹ with constrained cyclic surrogates like 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-Tic) causes a significant drop in NTS1 affinity, leading to high NTS2 selectivity (>470-fold in some cases). acs.orgnih.gov

Aromatic Modifications: Substitution with D-Tryptophan (D-Trp) or D-3,2-naphthyl-alanine at position 11 also promotes NTS2 selectivity. nih.gov

Combination with Stability-Enhancing Modifications: To be therapeutically viable, these selective ligands must also be stable. Therefore, Tyr¹¹ modifications are often combined with others:

β³hLys⁸: Incorporating the unnatural amino acid β³-homo-Lysine at position 8 can increase plasma half-life to over 24 hours. When combined with a 6-OH-Tic¹¹ modification, it produces a potent and highly selective NTS2 agonist. acs.orgnih.gov

Tle¹² and TMSAla¹³: The addition of tert-Leucine at position 12 and/or trimethylsilylalanine at position 13 further enhances stability while being compatible with NTS2-selective modifications at position 11.

One notable NTS2-selective analog, JMV-431, incorporates several of these principles. Another analog, NT79, preferentially binds to NTS2 with an affinity approximately 25-fold higher than for NTS1. nih.gov

Table 2: Binding Affinities and Selectivity of NTS2-Targeted Analogs

| Compound | Key Modification(s) | NTS1 Kᵢ (nM) | NTS2 Kᵢ (nM) | Selectivity (NTS1/NTS2) |

|---|---|---|---|---|

| NT(8-13) | None | 0.8 | 3.5 | 0.23 |

| Analog 4 | 6-OH-Tic¹¹ | 3820 | 2.86 | > 1300 |

| Analog 5 | β³hLys⁸, 6-OH-Tic¹¹ | 1330 | 1.01 | > 1300 |

| Analog 6 | Lys¹¹, TMSAla¹³ | 166 | 1.38 | 120 |

| NT79 | D-neo-Trp¹¹, tert-Leu¹² | ~52.5 | ~2.1 | ~25 |

This table is interactive. Click on headers to sort.

Rational Design of Constrained and Macrocyclic Analogues

Macrocyclization Sites and Their Conformational Implications

The choice of which amino acid residues to link is critical, as it dictates the size of the macrocycle and the resulting three-dimensional shape of the peptide, which in turn affects how it fits into the receptor binding pocket. Several cyclization strategies have been explored for NT(8-13) analogs:

Side-Chain to Side-Chain: This involves linking the side chains of two different amino acids within the sequence.

Positions 8 and 12: Cyclization between allylglycine residues substituted at positions 8 and 12 creates a 17-membered ring. However, this particular constraint can lead to a conformation that alters receptor recognition, resulting in significantly reduced binding affinity compared to the linear precursor. nih.gov

Positions 9 and 13: Linking allylglycine residues at these positions also forms a 17-membered ring but with an N-terminal exocyclic Lys/Arg residue. This strategy has also been met with limited success in terms of preserving high affinity. nih.gov

Positions 8 and 11: Macrocycles formed via RCM between an alkene-functionalized amino acid at position 8 and an ortho-allylated tyrosine at position 11 have shown promise, yielding analogs with greatly improved plasma stability and high affinity for both NTS1 and NTS2.

Side-Chain to Terminus: This approach links an amino acid side chain to either the N- or C-terminus of the peptide. This has been explored by creating a link between Tyr¹¹ and a linker at position 12 (side-chain-to-C-terminal) or between Tyr¹¹ and a linker at position 9 (side-chain-to-N-terminal). acs.org

Head-to-Tail: This strategy cyclizes the N-terminus of the peptide with its C-terminus. While explored, some studies suggest that previously reported activity for head-to-tail cyclic analogs may have been due to contamination with highly active linear precursors, with the pure cyclic compounds having very low affinity. nih.gov

The conformational restriction imposed by cyclization reduces the entropic penalty of binding to the receptor, which can enhance affinity if the constrained shape is complementary to the receptor's binding site. However, if the macrocycle locks the peptide into an unfavorable conformation, binding affinity will be dramatically reduced. electronicsandbooks.com

Impact of Macrocyclization on Biological Activity

The primary goals of macrocyclization are to improve stability and lock the peptide into its "bioactive" conformation.

Stability: Macrocyclization is highly effective at increasing proteolytic stability. The cyclic structure prevents peptidases from accessing cleavage sites. For example, a macrocyclic analog formed by linking positions 7 and 10 showed a 15-fold increase in plasma half-life compared to the linear NT(8-13). acs.org Another study reported a macrocyclic analog with a plasma half-life greater than 24 hours, a dramatic improvement from the ~2-minute half-life of the native peptide.

Affinity and Selectivity: The impact on receptor binding is highly dependent on the cyclization site.

Side-chain to side-chain cyclization between positions 9 (Lys) and 12 (Asp or Glu) resulted in analogs with weak affinity, suggesting that these key side chains are unavailable for receptor interaction or the conformation is unfavorable. electronicsandbooks.com

In contrast, a macrocycle designed on an NT(7-12) scaffold, with cyclization between allylglycine residues at positions 7 and 10, led to an analog with good affinity for NTS2 (Kᵢ = 50 nM) and high selectivity over NTS1 (Kᵢ > 100 µM). acs.orgnih.gov This indicates that macrocyclization can be a powerful tool to engineer receptor subtype selectivity.

Efficacy: If the constrained conformation mimics the active state, the macrocyclic analog will act as an agonist. Most macrocyclic NT(8-13) analogs developed to date have been found to be NTS1 agonists. acs.org The development of macrocyclic NTS2-selective agonists is an active area of research for creating potent, stable, and non-opioid analgesics.

Table 3: Biological Activity of Representative Macrocyclic NT Analogs

| Analog Type | Cyclization Site(s) | Receptor Target | Affinity (Kᵢ or IC₅₀) | Key Outcome |

|---|---|---|---|---|

| Side-chain to side-chain | Position 8 ↔ 12 | NTS1 | 17 µM | Reduced affinity |

| Side-chain to side-chain | Position 9 ↔ 12 | NTS1 | Weak affinity | Unfavorable conformation |

| Side-chain to side-chain | Position 8 ↔ 11 | NTS1/NTS2 | 15 nM | High affinity and stability |

| Side-chain to side-chain | Position 7 ↔ 10 (on NT(7-12) scaffold) | NTS2 | 50 nM | NTS2 selective, high stability |

This table is interactive. Click on headers to sort.

Compound Name Reference

| Abbreviation / Name | Full Name |

| NT | Neurotensin |

| NT(9-13) | Neurotensin fragment (residues 9-13) |

| NT(8-13) | Neurotensin fragment (residues 8-13) |

| Tle | tert-Leucine |

| TMSAla | Trimethylsilylalanine |

| D-Trp | D-Tryptophan |

| 6-OH-Tic | 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| β³hLys | β³-homo-Lysine |

| JMV-431 | An NTS2-selective neurotensin analog |

| NT79 | An NTS2-preferring neurotensin analog |

| RCM | Ring-closing metathesis |

| Ile | Isoleucine |

| Leu | Leucine |

| Tyr | Tyrosine |

| Arg | Arginine |

| Lys | Lysine |

| Val | Valine |

| Asp | Aspartic Acid |

| Glu | Glutamic Acid |

| Pro | Proline |

| Allylglycine | 2-amino-4-pentenoic acid |

Iv. Enzymatic Stability and Metabolic Dynamics of Neurotensin 9 13 Analogues

Identification of Proteolytic Cleavage Sites within the Neurotensin (B549771) (9-13) Sequence

The metabolic instability of neurotensin and its active fragment, NT(8-13), is primarily due to its susceptibility to cleavage by various endopeptidases at specific peptide bonds. frontiersin.org The Neurotensin (9-13) fragment (Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³) is generated from the larger NT(8-13) peptide through an initial cleavage at the Arg⁸-Arg⁹ bond. nih.govnih.gov Once formed, or when considering analogues based on the NT(8-13) scaffold, the sequence is further vulnerable to enzymatic degradation at two main sites.

Key proteolytic cleavage sites identified within the C-terminal sequence of neurotensin are:

The Pro¹⁰-Tyr¹¹ bond: This is a major site of enzymatic attack by several peptidases. nih.govnih.govbohrium.com

The Tyr¹¹-Ile¹² bond: This bond is also a primary target for degradation by membrane-bound peptidases. nih.govnih.govsnmjournals.org

Understanding these specific points of enzymatic vulnerability is fundamental for the rational design of stabilized neurotensin analogues. By modifying the amino acids at or near these cleavage sites, it is possible to sterically hinder or alter the peptide's conformation to prevent recognition and hydrolysis by proteases. frontiersin.org

Role of Specific Peptidases in Neurotensin (9-13) Degradation (e.g., ACE, Neprilysin)

Several specific metalloendopeptidases are responsible for the rapid inactivation of neurotensin and its C-terminal fragments in both the central nervous system and peripheral tissues.

Neprilysin (NEP): Also known as neutral endopeptidase (NEP) or enkephalinase (EC 3.4.24.11), neprilysin is a key enzyme in neurotensin metabolism. frontiersin.org It has been shown to cleave neurotensin at two positions relevant to the NT(9-13) sequence: the Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹² bonds. bohrium.comnih.gov Its action contributes significantly to the termination of the neurotensin signal.

Angiotensin-Converting Enzyme (ACE): ACE (EC 3.4.15.1), a dipeptidyl carboxypeptidase, is another major peptidase involved in neurotensin degradation. nih.gov It hydrolyzes neurotensin at the Tyr¹¹-Ile¹² bond, releasing the C-terminal dipeptide Ile¹²-Leu¹³. nih.govnih.gov The cleavage of the parent peptide by ACE is effectively inhibited by specific ACE inhibitors like captopril. nih.gov

Other Metalloendopeptidases: In addition to NEP and ACE, other enzymes such as thimet oligopeptidase (EC 3.4.24.15) and neurolysin (EC 3.4.24.16) are also implicated in the cleavage of the Pro¹⁰-Tyr¹¹ and Arg⁸-Arg⁹ bonds of the parent peptide, respectively. frontiersin.org

The combined action of these peptidases ensures the swift degradation of the active neurotensin fragment, necessitating chemical modifications for any potential therapeutic application.

Chemical Strategies for Improving Metabolic Stability

To overcome the inherent metabolic instability of the NT(9-13) sequence, various chemical modifications have been developed. These strategies aim to protect the susceptible peptide bonds from enzymatic cleavage without compromising the analogue's binding affinity and biological activity.

One of the most effective strategies to confer resistance to proteolysis is the replacement of a standard amide bond (-CO-NH-) with a reduced pseudopeptide bond (-CH₂-NH-). This modification is no longer recognizable by peptidases.

The incorporation of a reduced Lys⁸-Lys⁹ pseudopeptide bond in NT(8-13) analogues has proven highly successful. nih.gov This modification specifically prevents cleavage by aminopeptidases at the N-terminus of the active sequence. While this modification is technically at the 8-9 position, it is crucial for stabilizing the entire active C-terminal fragment, including the 9-13 sequence. Analogues containing this reduced bond have shown significantly improved stability in rat brain homogenates and plasma. nih.govnih.gov For instance, the combination of a reduced Lys⁸ψ[CH₂NH]Lys⁹ bond with other modifications has led to analogues with half-lives extending from minutes to over 20 hours. bohrium.comnih.gov

Introducing non-native amino acid structures is another powerful tool to enhance metabolic stability. Proteases are stereospecific and typically recognize only L-amino acids; therefore, the substitution with a D-amino acid at or near a cleavage site can effectively block hydrolysis.

D-Amino Acid Substitution: Replacing Tyr¹¹ with D-Trp has been explored to stabilize the Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹² bonds. Studies show that combining a D-Trp¹¹ substitution with other modifications, such as a reduced amine bond and the unnatural amino acid TMSAla at position 13, results in compounds with significantly improved plasma stability. nih.govfrontiersin.org

Unnatural Amino Acid Substitution: The incorporation of amino acids not found in nature can sterically hinder peptidase access to cleavage sites. This approach has been widely used to stabilize NT(9-13) analogues. Notable examples include:

Tle (tert-leucine) substitution for Ile¹² to protect the Tyr¹¹-Ile¹² bond. nih.govsnmjournals.org

Dmt (2',6'-dimethyl-tyrosine) substitution for Tyr¹¹ to shield the adjacent peptide bonds. nih.govfrontiersin.org

Sip (silaproline) substitution for Pro¹⁰. bohrium.comnih.gov

TMSAla (trimethylsilylalanine) substitution at the C-terminus (position 13). nih.govbohrium.comnih.gov

The following table summarizes the impact of various modifications on the plasma half-life of NT(8-13) analogues, demonstrating the synergistic effects of combining different chemical strategies.

| Compound ID | Modifications to NT(8-13) Backbone (Lys-Lys-Pro-Tyr-Ile-Leu) | Plasma Half-Life (t½) |

|---|---|---|

| Parent Peptide | None | < 2 min |

| Analogue 4 | Reduced Lys⁸ψ[CH₂NH]Lys⁹ bond + TMSAla¹³ | 2.0 ± 0.2 h |

| Analogue 6 | Reduced Lys⁸ψ[CH₂NH]Lys⁹ bond + Sip¹⁰ | 22 ± 1.2 h |

| Analogue 14 | Reduced Lys⁸ψ[CH₂NH]Lys⁹ bond + D-Trp¹¹ + TMSAla¹³ | > 24 h |

| Analogue 16 | Reduced Lys⁸ψ[CH₂NH]Lys⁹ bond + Dmt¹¹ + Tle¹² | > 24 h |

| JMV5296 | Reduced Lys⁸ψ[CH₂NH]Lys⁹ bond + Sip¹⁰ + TMSAla¹³ | > 20 h |

Data adapted from research findings. nih.govnih.gov

Further modifications to the peptide backbone can also enhance stability.

N-Alkylation: The addition of a methyl group to the nitrogen atom of a peptide bond (N-methylation) can prevent enzymatic degradation by disrupting the hydrogen bonding necessary for protease recognition. N-methylation of the Arg⁸ residue in NT(8-13) has been used as a strategy to stabilize the N-terminus of the active fragment. snmjournals.org

Macrocyclization: Constraining the peptide's flexible linear structure into a more rigid cyclic form can limit its ability to fit into the active site of a protease. This strategy has been successfully applied to NT(8-13) analogues, leading to compounds with greatly improved plasma stability, with one such analogue demonstrating a half-life of 12 hours compared to approximately 3 minutes for the linear parent peptide.

Methodologies for Assessing Metabolic Stability in Biological Milieus

To evaluate the effectiveness of the aforementioned chemical strategies, robust and reliable methods for assessing peptide stability are essential. These assays typically involve incubating the peptide analogue in a biologically relevant medium and monitoring its degradation over time.

Incubation in Biological Media: The most common approach is to incubate the test compound in various biological preparations that contain endogenous peptidases. These include:

Plasma or Serum: Human, rat, or mouse plasma/serum is frequently used to simulate the systemic circulation. nih.govnih.govsnmjournals.org

Tissue Homogenates: Preparations from specific tissues, such as brain or liver homogenates, or subcellular fractions like microsomes or synaptosomes, are used to assess metabolism in a particular organ or compartment. nih.govnih.gov

Cell Cultures: Incubating peptides with live cells (e.g., human colon adenocarcinoma HT-29 cells) can provide insights into cell-surface and intracellular metabolism. snmjournals.org

The incubations are typically performed at a physiological temperature (37°C). Aliquots are taken at various time points, and the enzymatic activity is quenched, often by adding an acid or an organic solvent. nih.gov

Analytical Techniques: The concentration of the intact peptide and the appearance of its metabolites are quantified using advanced analytical methods:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard technique used to separate the parent peptide from its degradation products. The amount of remaining peptide is quantified by measuring its peak area, often using UV detection. nih.govsnmjournals.org

Mass Spectrometry (MS): MS is a powerful tool for stability assays. It can be used alone (e.g., MALDI-TOF MS) or coupled with liquid chromatography (LC-MS, UPLC-MS/MS). nih.govnih.govresearchgate.net These techniques offer high sensitivity and specificity, allowing for the precise quantification of the parent peptide and the identification of its metabolic fragments, which helps to confirm the exact cleavage sites. nih.govthermofisher.com

By analyzing the disappearance of the parent peptide over time, key pharmacokinetic parameters such as the degradation rate and the half-life (t½) can be calculated, providing a quantitative measure of metabolic stability. nih.gov

V. Intracellular Signaling Cascades and Molecular Mechanisms Activated by Neurotensin 9 13

G Protein-Coupled Receptor (GPCR) Signaling Pathways

Neurotensin (B549771) (9-13) primarily signals through two G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTSR1) and the lower-affinity neurotensin receptor 2 (NTSR2). nih.gov The binding of Neurotensin (9-13) to these receptors triggers a conformational change, leading to the activation of heterotrimeric G proteins and the subsequent initiation of downstream signaling pathways. pnas.org

A primary signaling pathway activated by Neurotensin (9-13) upon binding to NTSR1 is the Gq/11 protein-mediated activation of Phospholipase C (PLC). nih.govresearchgate.net Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.comaacrjournals.org

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. oup.comnih.gov This rapid increase in intracellular calcium concentration is a critical event that mediates many of the peptide's effects. nih.govumontreal.ca Studies in various cell types, including astrocytes and pituitary melanotrophs, have demonstrated that Neurotensin (9-13) induces a robust and long-lasting rise in intracellular Ca2+. oup.comumontreal.ca This calcium mobilization is essential for downstream events such as the activation of calcium-dependent enzymes and the regulation of neuronal excitability. nih.gov

The following table summarizes key findings related to Neurotensin (9-13)-induced calcium mobilization.

| Cell Type | Receptor(s) Implicated | Key Findings | Reference(s) |

| Ventral Tegmental Area Astrocytes | NTSR1 and a novel non-NTSR2 receptor | Induces a long-lasting rise in intracellular Ca2+ that is dependent on both intracellular stores and extracellular influx. The response is blocked by the PLC inhibitor U73122. | umontreal.ca |

| Frog Pituitary Melanotrophs | NTSR1 | Stimulates IP3 formation and subsequent Ca2+ mobilization from intracellular stores, as well as Ca2+ influx through membrane channels. | oup.com |

| HT29 Cells | NTSR1 | Neurotensin-induced increases in inositol trisphosphates and intracellular Ca2+. | nih.gov |

Neurotensin (9-13) is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govmdpi.com The activation of ERK1/2 is a crucial step in mediating the proliferative and survival signals induced by Neurotensin (9-13) in various cell types, including cancer cells. cnrs.frnih.gov

The signaling pathway leading to ERK1/2 activation can be initiated through multiple mechanisms following NTSR1 engagement. One prominent pathway involves the activation of Protein Kinase C (PKC) by DAG, which in turn can activate the Raf-MEK-ERK cascade. aacrjournals.orgcnrs.fr In some cellular contexts, the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), can also contribute to NTSR1-mediated ERK1/2 phosphorylation, although in other cell lines, this activation is independent of EGFR. cnrs.fr

Research has shown that Neurotensin (9-13) stimulates ERK1/2 phosphorylation in a time- and concentration-dependent manner in various cell lines. cnrs.fr This activation is often linked to cellular outcomes such as cell proliferation, differentiation, and survival. nih.govmdpi.com

The table below outlines research findings on the engagement of MAPK pathways by neurotensin.

| Cell Line | Key Findings | Upstream Mediators | Reference(s) |

| NCM460 Human Colonic Epithelial Cells | NT stimulates ERK1/2 and JNK phosphorylation, contributing to proinflammatory responses. | β-arrestins | nih.gov |

| HT29 and HCT116 Colonic Cancer Cells | NT-induced MAP kinase phosphorylation is independent of EGFR activation. | PKC | cnrs.fr |

| Mouse Hypothalamic Neurons (N-39) | Leptin signaling in neurotensin-expressing neurons involves the phosphorylation of MAPK ERK1/2. | STAT3 | merckmillipore.com |

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical cascade modulated by Neurotensin (9-13). nih.govresearchgate.net This pathway is centrally involved in regulating cell growth, survival, and metabolism. Upon activation of NTSR1, PI3K can be recruited and activated, leading to the phosphorylation and activation of the serine/threonine kinase Akt. nih.govresearchgate.net

However, the regulation of the PI3K/Akt pathway by Neurotensin (9-13) appears to be cell-type specific and complex. In some contexts, such as in certain cancer cells, Neurotensin (9-13) stimulates the PI3K/Akt pathway, promoting cell survival and proliferation. researchgate.net Conversely, in other cell systems, activation of NTSR1 has been shown to inhibit Akt activity. researchgate.net This highlights the context-dependent nature of Neurotensin (9-13) signaling. For instance, in pancreatic cancer cells, neurotensin promotes invasiveness and gemcitabine resistance via the NTSR1/Akt pathway. researchgate.net

Biased Agonism and Downstream Transducer Recruitment

The concept of biased agonism, or functional selectivity, suggests that a ligand can stabilize different conformational states of a GPCR, leading to the preferential activation of certain downstream signaling pathways over others. mdpi.comnih.gov Neurotensin (9-13) and its analogs can act as biased agonists at NTSR1, selectively engaging either G protein-dependent pathways or β-arrestin-mediated signaling. nih.govacs.org

β-arrestins are intracellular proteins that are recruited to activated GPCRs, where they play a key role in receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades, including the activation of MAPK pathways. nih.govmdpi.com The recruitment of β-arrestin 1 and β-arrestin 2 to NTSR1 has been demonstrated following agonist stimulation. nih.govacs.org

The ability of different ligands to differentially engage G proteins versus β-arrestins has significant implications for drug design, as it may be possible to develop biased agonists that selectively activate therapeutic pathways while avoiding those that lead to adverse effects. nih.gov For example, the small molecule ML314 acts as a β-arrestin biased agonist at NTSR1, with full efficacy in activating β-arrestin interactions but minimal activation of Gq-mediated calcium signaling. nih.gov

Sortilin-Mediated Signaling and Modulatory Roles

Sortilin, also known as neurotensin receptor 3 (NTSR3), is a type I transmembrane protein that plays a significant modulatory role in neurotensin signaling. nih.govmdpi.com Unlike NTSR1 and NTSR2, sortilin is not a GPCR but can bind neurotensin with high affinity. nih.gov It can act as a co-receptor, influencing the signaling of other receptors, and also has independent signaling functions. frontiersin.org

A crucial function of sortilin is its involvement in neurotrophin signaling, particularly that of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). nih.govnih.gov BDNF/TrkB signaling is essential for neuronal survival, differentiation, and synaptic plasticity. dovepress.commdpi.com

Sortilin can directly interact with both neurotensin and BDNF, and it has been shown to modulate the signaling of both pathways. nih.gov Research indicates that sortilin can regulate the convergence of neurotensin and BDNF signaling pathways to control processes such as neuropathic pain. nih.gov By scavenging neurotensin, sortilin can modulate its availability to bind to NTSR2, thereby influencing the inhibitory effect of NTSR2 on BDNF-mediated signaling events. nih.gov This interplay highlights a complex regulatory mechanism where Neurotensin (9-13) signaling, modulated by sortilin, can impact the outcomes of neurotrophin signaling.

The following table summarizes the modulatory roles of sortilin in neurotensin and neurotrophin signaling.

| Interacting Molecule | Role of Sortilin | Functional Outcome | Reference(s) |

| Neurotensin | Binds with high affinity; acts as a co-receptor with NTSR1 and NTSR2. | Modulates neurotensin signaling and availability. | nih.govfrontiersin.org |

| BDNF/TrkB | Facilitates anterograde trafficking of Trk receptors and enhances neurotrophin signaling. | Regulates the convergence of neurotensin and BDNF pathways, influencing processes like neuropathic pain. | nih.gov |

| Pro-neurotrophins | Acts as a receptor for pro-neurotrophins, mediating cellular responses such as apoptosis. | Influences the balance between cell survival and death. | mdpi.com |

Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and MicroRNA-210 (miR-210) Axis

Neurotensin (NT), through its high-affinity receptor 1 (NTR1), activates a critical intracellular signaling pathway involving Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its downstream target, microRNA-210 (miR-210). This axis plays a significant role in cellular responses, particularly in the context of inflammation and angiogenesis. nih.govnih.gov

Under normal oxygen conditions (normoxia), HIF-1α is a highly regulated protein. It is hydroxylated by prolyl-4-hydroxylases (PHDs), which allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation. cellsignal.comfrontiersin.org However, NT signaling disrupts this regulatory process. The binding of NT to NTR1 initiates a cascade that decreases the interaction between HIF-1α and PHD2, a key enzyme in its degradation pathway. nih.govnih.gov This attenuation of the PHD2/HIF-1α interaction leads to the stabilization and accumulation of the HIF-1α protein. nih.gov

Once stabilized, HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. cellsignal.comfrontiersin.org This heterodimer then binds to Hypoxia Responsive Elements (HREs) in the promoter regions of target genes, activating their transcription. cellsignal.comfrontiersin.org One of the primary transcriptional targets of HIF-1α is the gene encoding miR-210. nih.goviiarjournals.org Research has shown that NT treatment significantly increases the expression of miR-210 in human colonic epithelial cells that overexpress NTR1 (NCM460-NTR1 cells). nih.govnih.gov This effect is directly dependent on HIF-1α, as the inhibition or silencing of HIF-1α abolishes the NT-induced upregulation of miR-210. nih.govnih.gov

The activation of the NT-NTR1-HIF-1α-miR-210 signaling cascade has been demonstrated in both in vitro and in vivo models, particularly in the context of experimental colitis. nih.govnih.gov In these models, increased expression of NT and NTR1 during colitis leads to enhanced HIF-1α transcriptional activity and a subsequent rise in colonic miR-210 levels. nih.gov This pathway is implicated in promoting inflammation and angiogenesis, highlighting a crucial molecular mechanism by which Neurotensin exerts its effects. nih.govnih.govnih.gov

Table 1: Experimental Findings on the NT/HIF-1α/miR-210 Axis

| Model System | Treatment/Condition | Key Findings | Reference |

|---|---|---|---|

| NCM460-NTR1 cells (human colonic epithelial) | Neurotensin (NT) exposure | NT treatment caused HIF-1α protein stabilization and increased its transcriptional activity. | nih.gov |

| NCM460-NTR1 cells | Neurotensin (NT) exposure | miR-210 expression was strongly up-regulated in response to NT. | nih.govnih.gov |

| NCM460-NTR1 cells | NT + HIF-1α inhibitor (PX-478) or si-HIF-1α | Inhibition or silencing of HIF-1α attenuated the NT-induced increase in miR-210 expression. | nih.govnih.gov |

| Wild-Type (WT) Mice | Experimental Colitis (TNBS-induced) | Colonic miR-210 expression was increased during colitis. | nih.gov |

| NTR1-KO Mice | Experimental Colitis (TNBS-induced) | The colitis-induced increase in colonic miR-210 expression was significantly reduced. | nih.gov |

| HIF-1α-KO Mice (intestinal epithelial cells) | Experimental Colitis (TNBS-induced) | Mice had reduced baseline and colitis-induced miR-210 levels. | nih.gov |

| HIF-1α-OE Mice (intestinal epithelial cells) | Experimental Colitis (TNBS-induced) | Mice showed increased baseline miR-210 expression, which was further elevated during colitis. | nih.govnih.gov |

Vi. Preclinical Biological Activities of Neurotensin 9 13 and Its Analogues

Neurobiological Modulation and Central Nervous System Effects

Neurotensin (B549771) (9-13) and its analogues exert significant modulatory effects on key neurotransmitter systems within the brain, impacting dopaminergic, GABAergic, serotonergic, glutamatergic, and cholinergic pathways. These interactions are crucial for understanding its role in various CNS functions and disorders.

Interactions with Dopaminergic Systems in Substantia Nigra and Striatum

Neurotensin (9-13) plays a complex role in modulating dopaminergic neurotransmission in the substantia nigra (SN) and striatum. In the dorsal striatum, neurotensin has been shown to increase dopamine (B1211576) (DA) overflow, primarily through the activation of NTS1 receptors located on dopaminergic terminals, which leads to the inhibition of D2 autoreceptors. This action enhances dopaminergic signaling unich.itnih.gov. Conversely, in the nucleus accumbens (NAcc), neurotensin can inhibit DA release, potentially through NTS1/D2 receptor-receptor interactions on glutamate (B1630785) terminals, leading to increased GABA release from striatopallidal neurons unich.itaustinpublishinggroup.com. Furthermore, neurotensin released by dopamine neurons themselves can induce long-term depression (LTD) of dopamine signaling in the substantia nigra by acting on D2 receptors researchgate.netresearchgate.netbiorxiv.org. Studies also indicate that neurotensin can increase tyrosine hydroxylase mRNA in the substantia nigra, suggesting a role in regulating dopamine synthesis nih.gov.

Modulation of GABAergic Neurotransmission (e.g., Striatopallidal GABA Release)

Neurotensin (9-13) significantly influences GABAergic neurotransmission. In the dorsal striatum, neurotensin perfusion has been shown to increase GABA release, an effect that is reversed by tetrodotoxin (B1210768) (TTX), suggesting a dependence on neuronal activity nih.gov. This increase in striatal GABA release appears to occur independently of cholinergic activity nih.gov. In the ventral striatum, neurotensin can increase GABA release from striatopallidal GABA neurons, which in turn can modulate dopaminergic transmission unich.itaustinpublishinggroup.com. Specifically, activation of NTS1 receptors in the nucleus accumbens can lead to increased GABA outflow by enhancing GABA release from the ventral striato-pallidal GABA pathway austinpublishinggroup.com.

Influence on Serotonergic, Glutamatergic, and Cholinergic Systems

Neurotensin (9-13) also interacts with serotonergic, glutamatergic, and cholinergic systems. Studies suggest that neurotensin can modulate glutamatergic neurotransmission, with some evidence indicating an increase in glutamate release in the striatum, globus pallidus, and frontal cortex nih.govmdpi.com. This modulation of glutamate is implicated in the antipsychotic-like effects of neurotensin, potentially by restoring glutamate levels in the medio-dorsal thalamic nucleus to the prefrontal cortex pathway, which is thought to be reduced in schizophrenia mdpi.comnih.gov. Regarding serotonergic systems, stress-induced activation of NT neurons can attenuate the stress-induced response of serotonergic neurons in areas like the median raphe nucleus nih.gov. While neurotensin has been shown to differentially regulate striatal GABA release, it does not significantly influence the release of acetylcholine (B1216132) or choline (B1196258) in the dorsal striatum nih.gov.

Behavioral Effects in Animal Models of Schizophrenia and Parkinson's Disease

Neurotensin (9-13) and its analogues have demonstrated antipsychotic-like efficacy in animal models. Central administration of neurotensin can mimic behaviors observed after antipsychotic drug administration, such as reduced psychostimulant-induced hyperactivity nih.gov. Analogues like PD149163, selective for the NTS1 receptor, have shown efficacy in antagonizing amphetamine-induced locomotor activation, a key preclinical test for antipsychotic potential, without developing tolerance after repeated administration nih.gov.

In Parkinson's Disease (PD) models, the interaction between neurotensin and dopamine systems suggests a potential therapeutic role. Neurotensin (8-13) analogues have been developed to improve stability and blood-brain barrier (BBB) permeability, showing enhanced effects on motor function and memory in mouse models of PD researchgate.netbachem.comnih.govresearchgate.net. Treatment with these analogues can increase dopamine content in the brain and improve memory deficits in lesioned animals, possibly by attenuating the loss of dopaminergic neurons researchgate.netbachem.com.

Involvement in Stress-Related Disorders (e.g., Anxiety, Depression, Post-Traumatic Stress Disorder) and Fear Memory

The neurotensinergic system is implicated in stress-related disorders. Neurotensin plays a role in chronic unpredictable stress models, affecting anxiety-like behaviors in regions like the bed nucleus of the stria terminalis nih.gov. NT neurons in certain locations become activated by stress and can attenuate the stress-induced response of serotonergic neurons nih.gov. NT receptor 1 (NTSR1) is primarily implicated in depression and substance abuse, while NTSR2 is linked to fear memory rjeid.com. Some studies suggest that neurotensin can alter glutamatergic neurotransmission in the amygdala, a key area for fear conditioning, potentially contributing to anxiolytic effects nih.gov.

Pain Modulatory Effects (Antinociception)

Neurotensin (9-13) and its analogues are potent modulators of pain, exerting opioid-independent analgesic effects. These effects are mediated through activation of both NTS1 and NTS2 receptors acs.orgresearchgate.netresearchgate.net. Neurotensin and its receptors are widely distributed in pain pathways, including the spinal cord, rostroventral medulla (RVM), and periaqueductal gray (PAG) researchgate.net. Central administration of neurotensin has demonstrated analgesic effects in various acute, tonic, and chronic pain models, including inflammatory and neuropathic pain acs.orgresearchgate.netresearchgate.netarxiv.org. While NTS1 activation can lead to hypotension and hypothermia, NTS2 activation appears to mediate analgesia without these adverse effects acs.orgarxiv.orgresearchgate.net. Analogue development has focused on improving metabolic stability and receptor selectivity, with some analogues showing potent antinociception without hypothermia acs.orgarxiv.orgresearchgate.net.

Data Tables

Table 1: Neurotensin (9-13) Effects on Neurotransmitter Release in the Striatum

| Neurotransmitter | Brain Region | Effect of Neurotensin (9-13) | Concentration (nM) | Reference |

| GABA | Dorsal Striatum | Increased release | 10, 1000 | nih.gov |

| GABA | Nucleus Accumbens | Increased outflow | 10 | austinpublishinggroup.com |

| Dopamine (DA) | Dorsal Striatum | Enhanced overflow | 100 | nih.gov |

| Dopamine (DA) | Nucleus Accumbens | Reduced release | Not specified | unich.it |

Thermoregulatory Processes

Neurotensin plays a significant role in regulating body temperature, primarily through its hypothermic effects.

Central administration of neurotensin is known to induce a strong and sustained decrease in core body temperature researchgate.netfrontiersin.orgnih.govresearchgate.netelifesciences.org. Growing evidence indicates that the NTS1 receptor subtype is predominantly responsible for mediating these hypothermic actions researchgate.netresearchgate.netfrontiersin.orgnih.govresearchgate.netgoogle.com. Potent NTS1 agonists, often designed based on the NT(8-13) fragment, have been shown to produce mild hypothermia frontiersin.org. The efficacy of these agonists in inducing hypothermia is often linked to their metabolic stability rather than solely their binding affinity to NTS1 researchgate.netfrontiersin.org. While NTS1 mediates hypothermia, selective activation of NTS2 generally avoids these effects, suggesting a potential for dissociating analgesic and thermoregulatory actions researchgate.netacs.org.

Role in Appetite Regulation and Feeding Behavior

Neurotensin is also involved in the regulation of appetite and feeding behavior, though the specific role of the (9-13) fragment in this context is less detailed in the provided literature compared to its roles in pain and thermoregulation. Generally, neurotensin has been observed to influence feeding behaviors, and its receptors are found in brain regions associated with appetite control, such as the hypothalamus researchgate.netqyaobio.com. Preclinical studies suggest that neurotensin can modulate dopamine pathways, which are intricately linked to reward and feeding behaviors researchgate.netqyaobio.com.

Vii. Advanced Research Methodologies and Experimental Models in Neurotensin 9 13 Research

Quantitative Receptor Binding Assays (e.g., Radioligand Competition, IC50, Kd Determination)

Quantitative receptor binding assays are fundamental in determining the affinity and selectivity of Neurotensin (B549771) (9-13) and its analogs for neurotensin receptors (NTS1 and NTS2). These assays typically involve radioligand competition studies where the peptide of interest competes with a radiolabeled ligand for binding to receptors expressed on cell membranes.

Radioligand competition assays are a primary method for these investigations. nih.govacs.org In this technique, membranes from cells engineered to express a specific neurotensin receptor subtype (e.g., HEK293 or CHO cells expressing hNTS1 or hNTS2) are incubated with a constant concentration of a radiolabeled neurotensin ligand, such as [³H]NT(8-13) or ¹²⁵I-[Tyr³]NT. unibas.itacs.org Increasing concentrations of the unlabeled test compound, like NT(9-13) or its derivatives, are added to the mixture. The ability of the test compound to displace the radioligand from the receptor is measured by quantifying the remaining bound radioactivity.

From the resulting competition curves, key parameters are derived:

IC50 (Inhibitory Concentration 50%) : This is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. It is a direct measure of the ligand's potency in the assay. acs.org

Ki (Inhibition Constant) : The IC50 value can be converted to the Ki value using the Cheng-Prusoff equation. The Ki represents the binding affinity of the ligand for the receptor, providing a more absolute measure that is independent of the radioligand concentration and affinity used in the experiment. Studies have reported Ki values in the low nanomolar range for various NT(8-13) analogs at both NTS1 and NTS2 receptors. unibas.it

Kd (Dissociation Constant) : Determined through saturation binding assays, Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity. acs.org

These quantitative binding assays are essential for the initial characterization of novel NT(9-13) analogs, allowing researchers to establish structure-activity relationships (SAR) and to identify compounds with desired affinity and selectivity profiles for either NTS1 or NTS2 receptors. nih.gov For instance, research has demonstrated that modifications to the NT(9-13) sequence can significantly enhance binding affinities for human neurotensin receptors. nih.gov

| Compound | Receptor | Assay Type | Radioligand | Cell Line | Affinity Value | Reference |

| NT(8-13) | hNTS1 | Competition | [³H]NT(8-13) | HEK293T | Ki: 0.13 nM | acs.org |

| NT(8-13) Analog 10 | hNTS1 | Competition | [³H]NT(8-13) | HEK293 | Ki: 1.8 nM | unibas.it |

| NT(8-13) Analog 10 | hNTS2 | Competition | [³H]NT(8-13) | HEK293 | Ki: 1.1 nM | unibas.it |

| NT(8-13) Analog 13 | hNTS1 | Competition | [³H]NT(8-13) | HEK293 | Ki: 1.7 nM | unibas.it |

| NT(8-13) Analog 13 | hNTS2 | Competition | [³H]NT(8-13) | HEK293 | Ki: 0.9 nM | unibas.it |

| Macrocycle 7 | hNTS1 | Competition | ¹²⁵I-[Tyr³]NT | Cell Membranes | IC50: 7.6 µM | acs.org |

| Macrocycle 8 | hNTS1 | Competition | ¹²⁵I-[Tyr³]NT | Cell Membranes | IC50: 29.8 µM | acs.org |

In Vitro Electrophysiological Techniques (e.g., Extracellular and Intracellular Recordings)

In vitro electrophysiological techniques are employed to study the direct effects of Neurotensin (9-13) on the electrical properties of single neurons or neuronal populations. bmseed.com These methods provide real-time information about how the peptide modulates neuronal excitability, synaptic transmission, and ion channel function.

Intracellular Recordings involve inserting a microelectrode directly into a neuron to measure its membrane potential. bmseed.com This technique allows for precise measurement of changes in resting membrane potential, action potential firing frequency, and the shape of action potentials. For example, studies on rat supraoptic nucleus neurons have shown that neurotensin and its active C-terminal fragment, NT(8-13), cause membrane depolarization and modulate after-hyperpolarization, leading to an increased firing frequency. nih.gov Similar intracellular studies in the substantia nigra pars compacta have been used to determine the agonist activity of neurotensin fragments. nih.gov These approaches can be applied to NT(9-13) to characterize its effects on specific neuronal subtypes.

Extracellular Recordings use microelectrodes placed near neurons to detect changes in the electrical potential in the extracellular space, primarily the firing of action potentials. bmseed.com While less detailed than intracellular methods regarding subthreshold potentials, this technique is less invasive and allows for the simultaneous monitoring of multiple neurons, often using multielectrode arrays (MEAs). wisc.edufrontiersin.org It is valuable for assessing how NT(9-13) alters the firing patterns and synchronicity of neuronal networks. Studies using extracellular recordings have demonstrated that NT(9-13) retains agonist activity on dopamine (B1211576) neurons in the substantia nigra, with an EC50 of 13 nM for the parent neurotensin molecule. nih.gov

These techniques are critical for understanding the functional consequences of NT(9-13) binding to its receptors at the cellular level, linking receptor activation to changes in neuronal signaling.

Spectroscopic Methods for Conformational Analysis (e.g., Solid-State NMR)

Understanding the three-dimensional structure of Neurotensin (9-13) when it is bound to its receptor is key to designing more potent and selective analogs. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for studying the conformation of ligands like NT(9-13) when bound to their receptors in a near-native, non-crystalline environment. pnas.org

Unlike peptides in solution, which are often flexible and unstructured, receptor-bound ligands adopt a specific bioactive conformation. nih.gov Solid-state NMR can elucidate this structure. In these experiments, the peptide is typically isotopically labeled (e.g., with ¹³C and ¹⁵N). Two-dimensional ssNMR correlation experiments are then performed on samples of the labeled peptide in different states: as a solid powder, in a detergent environment, and in a complex with the purified receptor (e.g., NTS1). pnas.org

By analyzing the chemical shifts of the atomic nuclei, researchers can deduce the local backbone conformation of the peptide. pnas.org Studies using this methodology on the related fragment NT(8-13) have shown that while it remains largely unstructured in the absence of its receptor, it adopts a well-defined, extended β-strand conformation when bound to NTS1. nih.govacs.org Similar ssNMR studies on solid-phase NT(9-13) also indicate it remains largely unstructured by itself, serving as a spectroscopic reference. pnas.org This approach provides crucial structural insights that are unattainable by methods that require crystallization and can guide the rational design of peptidomimetics. nih.gov

Computational Approaches: Molecular Modeling and Docking Simulations

Computational methods, including molecular modeling and docking simulations, are indispensable tools for investigating the interactions between Neurotensin (9-13) and its receptors at an atomic level. These in silico techniques complement experimental data by providing predictive models of ligand-receptor binding, which can guide the design of new compounds with improved pharmacological properties. fau.de

Molecular Modeling often begins with creating a three-dimensional model of the target receptor, such as NTS1 or NTS2. This can be achieved through homology modeling, using the crystal structure of a related protein as a template. acs.org The structure of the NT(9-13) peptide is also modeled, often considering its conformational flexibility.

Docking Simulations are then used to predict the most likely binding pose of the NT(9-13) ligand within the receptor's binding site. nih.gov These simulations calculate the interaction energies between the ligand and the receptor, helping to identify key amino acid residues involved in the binding. For example, modeling studies on NT(8-13) have revealed specific interactions, such as the role of the Tyr¹¹ residue in conferring selectivity between NTS1 and NTS2 receptors. nih.govacs.org

Molecular Dynamics (MD) Simulations can further refine the docked complex, simulating the movements of the ligand and receptor over time. This provides a more dynamic picture of the binding event and can help assess the stability of the predicted binding pose. nih.gov These computational approaches have been successfully used to explore allosteric binding pockets and to design novel NT(8-13) analogs with enhanced selectivity or affinity. nih.govacs.org

Animal Models for Preclinical Efficacy and Pharmacodynamic Evaluation (e.g., Rodent Pain Models, Genetic Knockout Models)

Preclinical animal models, predominantly in rodents, are critical for evaluating the in vivo efficacy and pharmacodynamic properties of Neurotensin (9-13) and its analogs. These models are designed to mimic human disease states, allowing researchers to assess the therapeutic potential of new compounds.

Rodent Pain Models are widely used because neurotensin is known to have potent analgesic effects. researchgate.net Different models are used to assess efficacy against various types of pain:

Acute Pain Models : The hot plate test or tail-flick test measures the response to a thermal stimulus, assessing efficacy against acute thermal pain. researchgate.net The acetic acid-induced writhing test is a model of visceral pain, where the reduction in abdominal constrictions indicates an analgesic effect. researchgate.net

Inflammatory and Neuropathic Pain Models : The formalin test induces a biphasic pain response and is used to model persistent inflammatory pain. researchgate.net Chronic models, such as the Complete Freund's Adjuvant (CFA)-induced inflammation model or the Chronic Constriction Injury (CCI) model of the sciatic nerve, are used to evaluate efficacy against long-lasting inflammatory and neuropathic pain, respectively. researchgate.netmdpi.com

Genetic Knockout Models , where the gene for a specific neurotensin receptor (e.g., NTS1 or NTS2) has been deleted, are invaluable for determining the precise receptor subtype responsible for a compound's observed effects. By comparing the response to a neurotensin analog in wild-type versus knockout animals, researchers can confirm the molecular target of the drug.

These animal models are essential for bridging the gap between in vitro findings and potential clinical applications, providing crucial data on a compound's efficacy in a complex physiological system. nih.govnih.gov

Immunohistochemistry and Gene Expression Analysis Techniques (e.g., c-Fos, RT-PCR)

To understand which neural circuits are activated by Neurotensin (9-13) in vivo, researchers use techniques that measure neuronal activity and changes in gene expression within specific brain regions.

Immunohistochemistry (IHC) for c-Fos : The protein c-Fos is an immediate early gene product that is rapidly expressed in neurons following stimulation. springernature.comnih.gov It is widely used as a marker for recent neuronal activation. mdpi.com After administering NT(9-13) to an animal, brain tissue can be collected and processed using IHC. An antibody specific to the c-Fos protein is used to label the nuclei of activated neurons. By mapping the distribution and number of c-Fos-positive cells throughout the brain, researchers can identify the specific neuronal populations and pathways that are modulated by the peptide. springernature.com This technique has been used to differentiate the neural circuits activated by typical versus atypical antipsychotic drugs, which are known to interact with the neurotensin system. nih.gov

Gene Expression Analysis (e.g., RT-PCR) : Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qPCR), is a sensitive method to measure changes in the expression of specific genes. frontiersin.org This technique can be used to determine if administration of NT(9-13) alters the expression of genes for neurotensin receptors, the neurotensin precursor itself, or other relevant signaling molecules in specific tissues or brain regions. For instance, studies have measured neurotensin mRNA levels in response to pharmacological agents to understand the regulatory mechanisms of the neurotensin system. nih.gov This provides insight into the longer-term adaptive changes induced by the peptide.

Together, these methods provide a powerful approach to link the molecular action of NT(9-13) at the receptor level with its functional impact on neural circuit activity and gene regulation.

Viii. Emerging Research Themes and Future Directions for Neurotensin 9 13

Development of Next-Generation Neurotensin (B549771) (9-13) Analogues with Enhanced Properties

The inherent instability of native peptides like Neurotensin (9-13) in biological systems presents a significant hurdle for therapeutic development. Current research focuses on creating analogues with enhanced metabolic stability, improved receptor binding affinity, and tailored selectivity for specific neurotensin receptor (NTR) subtypes. Studies have explored various structural modifications, including the incorporation of non-natural amino acids, D-amino acids, and reduced peptide bonds (pseudopeptide bonds) to protect against enzymatic degradation frontiersin.orgnih.govnih.govdntb.gov.ua. For instance, modifications at positions like Tyr11 have been shown to influence receptor subtype selectivity, with some analogues demonstrating a preference for NTS2 over NTS1 frontiersin.orgacs.orgresearchgate.netacs.org. Furthermore, N-methylation at specific arginine residues (Arg8 or Arg9) combined with the replacement of Ile12 with tert-butylglycine12 (Tle12) has yielded derivatives with high stability in human plasma (half-life > 48 hours) and retained high affinity for the NTS1 receptor (Ki < 2 nM) nih.govresearchgate.net. These structure-activity relationship (SAR) studies are crucial for designing peptides that are both potent and pharmacokinetically viable.

Elucidating the Full Spectrum of Receptor Subtype-Specific Physiological Roles

Neurotensin exerts its diverse physiological effects primarily through three known receptors: NTS1, NTS2, and NTS3 (Sortilin) proteopedia.orgsigmaaldrich.comfrontiersin.orgencyclopedia.pubnih.gov. While NTS1 is the high-affinity receptor and mediates many of neurotensin's well-known effects like hypothermia and hypotension, NTS2 has been identified as a key mediator of central, opioid-independent analgesia, and importantly, its activation appears to be free of the adverse effects associated with NTS1 activation researchgate.netacs.orgresearchgate.net. Research is ongoing to precisely delineate the distinct physiological roles of each receptor subtype, particularly concerning the specific contributions of Neurotensin (9-13) and its analogues. Understanding these subtype-specific functions is critical for developing targeted therapies that leverage desired effects while minimizing unwanted side effects. For example, selective NTS2 agonists are being investigated for their analgesic potential without the associated hypothermia or hypotension observed with NTS1 activation researchgate.netacs.orgresearchgate.net.

Investigating the Therapeutic Potential of Selective Agonists in Neurological and Inflammatory Conditions